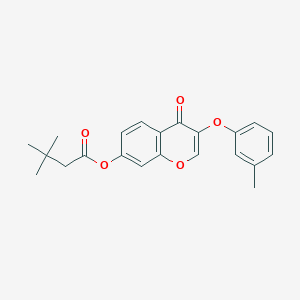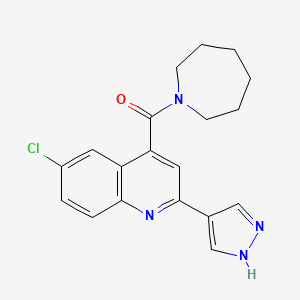
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as KF-1B, is a synthetic compound that belongs to the class of flavonoids. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines. Additionally, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have antioxidant activity and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its high potency and specificity. 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have potent activity against cancer cells at relatively low concentrations, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its relatively complex chemical structure, which can make it difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for research on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One area of interest is in the development of novel cancer therapies that are based on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate or related compounds. Another area of research is in the study of the molecular mechanisms underlying 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate's anti-cancer activity. Additionally, future studies could investigate the potential use of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in other disease contexts, such as inflammation and oxidative stress.
Métodos De Síntesis
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized through a multi-step chemical process that involves the reaction of 3-(3-methylphenoxy)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBKYSGAYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)

![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)